2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Description
2-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
1-Sulfonyl-1,2,3-triazoles, closely related to the queried compound, serve as stable precursors for Rh–azavinyl carbenes and other carbene complexes. These intermediates are pivotal for introducing nitrogen atoms into heterocycles, crucial in synthetic and medicinal chemistry. For example, they react with aldehydes to produce homochiral 3-sulfonyl-4-oxazolines, exhibiting high enantioselectivity and yield, underlining their importance in producing sparsely studied compounds with a synthetically useful electron-rich double bond (Zibinsky & Fokin, 2013).
Transition-Metal-Catalyzed Denitrogenative Transformations
Electron-deficient 1,2,3-triazoles, through their equilibrium with α-diazoimine tautomers, facilitate the generation of metallo azavinyl carbene intermediates. These intermediates have been employed in synthesizing highly functionalized nitrogen-based heterocycles through transannulation, cyclopropanations, and insertion reactions, highlighting their versatility in constructing nitrogen-based building blocks for various synthetic transformations (Anbarasan, Yadagiri, & Rajasekar, 2014).
Novel Synthetic Pathways
Rhodium azavinyl carbenoids derived from N-sulfonyl-1,2,3-triazoles provide novel methods for cleaving C-OH bonds and forming C-C bonds, demonstrating a strategic approach to constructing α-aminoketones. This broad substrate scope covers primary, secondary, and tertiary benzylic alcohols, underscoring a powerful synthetic method for diverse molecule construction (Mi, Kiran Kumar, Liao, & Bi, 2016).
Anticancer Evaluation
The sulfonyl group-containing 1,2,3-Triazole derivatives have shown moderate activity against various cancer cell lines, demonstrating their potential in medicinal chemistry and drug design. This includes the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, highlighting the biological importance of these derivatives in developing anticancer compounds (Salinas-Torres et al., 2022).
Heterocyclic Compound Synthesis
The Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with benzisoxazoles is an efficient method for synthesizing quinazoline and imidazole derivatives. This transformation represents a unique example of utilizing N-sulfonyl-1,2,3-triazole in cycloadditions, enabling rapid synthesis of functionalized derivatives (Lei, Gao, & Tang, 2016).
Properties
IUPAC Name |
2-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c13-7-10-3-1-2-4-12(10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDOQEJBXWRBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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